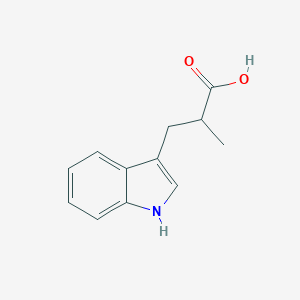

3-(1H-indol-3-yl)-2-methylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(12(14)15)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZNIWUNOASRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378168 | |

| Record name | 3-(1H-indol-3-yl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15142-91-3 | |

| Record name | 3-(1H-indol-3-yl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular structure of 3-(1H-indol-3-yl)-2-methylpropanoic acid

This guide serves as a comprehensive technical whitepaper on 3-(1H-indol-3-yl)-2-methylpropanoic acid .[1] It is designed for medicinal chemists and pharmacologists, focusing on the structural implications of

Technical Whitepaper | Version 1.0 [1]

Executive Summary & Molecular Identity

The compound This compound is a structural analog of the gut-microbiota metabolite Indole-3-propionic acid (IPA).[1] While IPA is a potent antioxidant and neuroprotective agent, its therapeutic utility is often limited by rapid metabolic clearance.

The introduction of a methyl group at the

Chemical Identification

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | |

| Molecular Formula | |

| Molecular Weight | 203.24 g/mol |

| SMILES | CC(CC1=CNC2=CC=CC=C12)C(=O)O |

| Chiral Center | C2 (Alpha-position).[1][2][3] Exists as ( |

Physicochemical Profiling

The addition of the methyl group alters the lipophilicity and steric profile compared to the parent IPA.

| Property | Value (Predicted/Exp) | Comparative Note (vs. IPA) |

| LogP | ~2.9 - 3.1 | More lipophilic than IPA (~2.4), improving BBB penetration.[1] |

| pKa (Acid) | ~4.9 | Slightly weaker acid than IPA (~4.8) due to the electron-donating methyl group. |

| pKa (Indole NH) | >16 | Remains non-basic/very weak acid. |

| PSA | 50-60 | Favorable for oral bioavailability (Rule of 5 compliant).[1] |

| H-Bond Donors | 2 (COOH, NH) | Unchanged from parent.[1] |

| H-Bond Acceptors | 2 (COOH) | Unchanged from parent.[1] |

Synthetic Architecture

To ensure high purity and scalability, the Malonic Ester Synthesis via Gramine is the preferred route over the Fischer Indole synthesis, which often yields hard-to-separate regioisomers.[1]

Reaction Logic

-

Alkylation: The quaternary ammonium salt of Gramine acts as an electrophile.

-

Nucleophilic Attack: The enolate of diethyl methylmalonate attacks the benzylic position of the indole.

-

Hydrolysis & Decarboxylation: Saponification of the diester followed by thermal decarboxylation yields the target acid.

Visualized Pathway (DOT)

The following diagram illustrates the critical intermediates in the synthesis.

Figure 1: Synthetic route utilizing Gramine and Diethyl Methylmalonate to access the target scaffold.[2]

Detailed Protocol

Step 1: Condensation

-

Dissolve Sodium metal (1.2 eq) in absolute Ethanol to generate Sodium Ethoxide.

-

Add Diethyl methylmalonate (1.1 eq) dropwise at 0°C; stir for 30 min to generate the enolate.

-

Add Gramine (1.0 eq) in portions.

-

Reflux for 6 hours. Monitor by TLC (formation of the diester intermediate).

-

Concentrate in vacuo, redissolve in EtOAc, wash with water, and dry over

.

Step 2: Hydrolysis & Decarboxylation

-

Dissolve the crude diester in 20% NaOH (aq). Reflux for 4 hours.

-

Cool to 0°C and acidify carefully with conc. HCl to pH 1-2.

-

Critical Step: Heat the aqueous slurry to 100°C for 2 hours. The dicarboxylic acid is unstable and will decarboxylate (release

) to form the monocarboxylic acid. -

Extract with DCM, dry, and recrystallize from benzene/petroleum ether.

Structural Biology & Pharmacodynamics

The structural modification of this compound is specifically designed to alter metabolic fate.

The "Methyl Effect" on Metabolism

Endogenous Indole-3-propionic acid (IPA) is degraded via

-

Mechanism: The

-methyl group creates steric hindrance at the site of enzymatic dehydrogenation (Acyl-CoA dehydrogenase). -

Result: This transforms the molecule from a transient metabolite into a metabolically stable pharmacophore , extending half-life (

).

Biological Pathway Interaction

While IPA acts as a ligand for the Pregnane X Receptor (PXR) and Aryl Hydrocarbon Receptor (AhR), the methylated analog serves as a probe to determine if these receptors can tolerate steric bulk at the

Figure 2: Comparative metabolic fate. The

Experimental Validation: Microsomal Stability Assay

To confirm the metabolic stability conferred by the methyl group, the following assay is recommended.

Objective: Compare intrinsic clearance (

-

System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

-

Substrate Conc: 1

M (Target vs. IPA control). -

Cofactor: NADPH regenerating system.

-

Sampling: 0, 5, 15, 30, 60 min.

-

Analysis: LC-MS/MS (MRM mode).

-

Target Transition: 204.1

130.1 (Indole fragment).

-

-

Success Criteria: The target should exhibit <20% degradation at 60 min, whereas IPA typically shows >50% turnover.

References

-

Synthesis of Indole Derivatives: Snyder, H. R., & Smith, C. W. (1944). "A Convenient Synthesis of dl-Tryptophan." Journal of the American Chemical Society. Link (Methodology adapted for propanoic acid derivatives).

-

Biological Activity of IPA: Konopelski, P., & Mogilnicka, I. (2022). "Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection."[1] International Journal of Molecular Sciences. Link

-

Metabolic Pathways: Alexeev, E. E., et al. (2018). "Microbiota-Derived Indole Metabolites Promote Human and Murine Intestinal Homeostasis through Regulation of Interleukin-10 Receptor."[1] American Journal of Pathology. Link

-

Crystal Structure Data (Parent Analog): Li, Y., et al. (2011). "Methyl 3-(1H-indol-3-yl)propanoate."[1][4] Acta Crystallographica Section E. Link

Sources

An In-Depth Technical Guide to the Biological Activity of 3-(1H-indol-3-yl)-2-methylpropanoic Acid Derivatives

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] This guide focuses on a specific, promising scaffold: 3-(1H-indol-3-yl)-2-methylpropanoic acid and its derivatives. This structure is a close analog of Indole-3-propionic acid (IPA), a crucial metabolite produced by the human gut microbiota from tryptophan, which is known to exert significant anti-inflammatory, antioxidant, and barrier-enhancing effects.[3][4] The introduction of a methyl group at the C2 position of the propanoic acid chain presents a strategic modification to potentially enhance potency, alter metabolic stability, and refine receptor-binding interactions compared to its parent compound. This document synthesizes the current understanding of related indole propanoic acid derivatives to forecast the therapeutic potential of this specific chemical class. We will explore the primary axes of biological activity—anti-inflammatory and anticancer effects—delve into the underlying molecular mechanisms, provide robust experimental protocols for their evaluation, and discuss the structure-activity relationships that guide future drug discovery efforts.

The Indole Propanoic Acid Scaffold: From Gut Metabolite to Therapeutic Candidate

The Privileged Indole Nucleus in Medicinal Chemistry

The indole ring system, composed of a benzene ring fused to a pyrrole ring, is considered a "privileged scaffold".[2] Its structural and electronic properties, including its ability to participate in hydrogen bonding, π-stacking, and hydrophobic interactions, allow it to bind with high affinity to a wide variety of biological receptors and enzymes.[2][5] This versatility is evidenced by the numerous FDA-approved drugs containing an indole core, which are used to treat conditions ranging from cancer and inflammation to migraines and infections.[1][5]

Indole-3-Propionic Acid (IPA): A Key Endogenous Modulator

Indole-3-propionic acid (IPA) is produced exclusively by gut bacteria and has emerged as a significant mediator of host-microbiome communication.[4][6] Research has demonstrated that IPA possesses potent biological activities, including:

-

Anti-inflammatory Effects: IPA can suppress inflammatory pathways, protecting against conditions like septic cardiomyopathy and inflammatory bowel disease.[3][7]

-

Antioxidant Properties: It effectively scavenges free radicals, preventing oxidative stress-induced cellular damage.[4][8]

-

Gut Barrier Enhancement: IPA helps maintain the integrity of the intestinal epithelial barrier, a critical function for immune homeostasis.[3][6]

The Significance of the 2-Methyl Substitution

The strategic addition of a methyl group to the propanoic acid side chain at the C2 position, creating the this compound scaffold, is a classic medicinal chemistry approach. This modification is hypothesized to confer several advantages:

-

Increased Lipophilicity: Potentially improving cell membrane permeability and bioavailability.

-

Altered Conformation: The methyl group can introduce steric hindrance, locking the side chain into a more favorable conformation for target binding.

-

Enhanced Metabolic Stability: The substitution may block sites of metabolic oxidation, prolonging the compound's half-life.

These modifications provide a strong rationale for investigating this class of derivatives as potentially superior therapeutic agents compared to the naturally occurring IPA.

Key Biological Activities and Mechanisms of Action

The biological activities of indole derivatives are vast, but based on the evidence from closely related structures, derivatives of this compound are primarily anticipated to exhibit potent anti-inflammatory and anticancer properties.[9][10]

Anti-Inflammatory and Immunomodulatory Effects

A primary mechanism by which indole propionic acids exert their anti-inflammatory effects is through the modulation of key signaling pathways involved in the innate immune response.[6][7]

IPA is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[6][7] Activation of AhR by indole derivatives can trigger downstream signaling that ultimately suppresses inflammatory responses. This pathway is a critical target for immunomodulation. It is plausible that 2-methyl substituted derivatives retain or enhance this AhR activity.

The transcription factor NF-κB is a master regulator of inflammation, driving the expression of numerous pro-inflammatory cytokines.[11] The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and release of potent inflammatory cytokines like IL-1β. Studies on IPA have shown that it can inhibit the activation of both the NF-κB pathway and the NLRP3 inflammasome, often in an AhR-dependent manner.[7] This dual inhibition effectively shuts down a major portion of the inflammatory cascade.

Derivatives of indole propanoic acid are expected to reduce the production of key inflammatory mediators. This includes decreasing nitric oxide (NO) and prostaglandins, which are synthesized during inflammation, as well as pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][11] Some indole derivatives have also been identified as antagonists of cysteinyl leukotriene receptors (CysLT1), which are involved in asthma and allergic inflammation.[12]

Caption: Conceptual workflow for chemical synthesis.

Protocol: In Vitro Anti-Inflammatory Assay (LPS-stimulated Macrophages)

This protocol provides a self-validating system to screen for and confirm the anti-inflammatory activity of test compounds by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines.

Objective: To determine the ability of a test compound to suppress the inflammatory response in murine macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute in culture media to achieve final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is ≤ 0.1%.

-

Treatment: Pre-treat the cells with the various concentrations of the test compound for 2 hours.

-

Negative Control: Media only.

-

Vehicle Control: Media + 0.1% DMSO.

-

Positive Control (Inflammation): Media + 0.1% DMSO + 1 µg/mL LPS.

-

Test Groups: Media + Test Compound + 1 µg/mL LPS.

-

Drug Control: A known anti-inflammatory drug (e.g., Dexamethasone).

-

-

Stimulation: After pre-treatment, add LPS (1 µg/mL final concentration) to the designated wells.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Endpoint Analysis 1 (Nitric Oxide - Griess Assay):

-

Collect 50 µL of supernatant from each well.

-

Add 50 µL of Griess Reagent A, incubate for 10 min.

-

Add 50 µL of Griess Reagent B, incubate for 10 min.

-

Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

Endpoint Analysis 2 (Cytokine - ELISA):

-

Use the remaining supernatant to quantify the concentration of TNF-α and/or IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Endpoint Analysis 3 (Cell Viability - MTT Assay):

-

After collecting the supernatant, perform an MTT assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Causality and Interpretation: A dose-dependent decrease in NO and cytokine production in the test groups compared to the positive control, without a significant decrease in cell viability, indicates true anti-inflammatory activity.

Protocol: In Vitro Anticancer Assay (MTT Proliferation Assay)

This protocol assesses the cytotoxic and antiproliferative effects of the derivatives against a panel of human cancer cell lines.

Objective: To determine the concentration at which a test compound inhibits 50% of cancer cell growth (IC50).

Methodology:

-

Cell Culture: Maintain selected human cancer cell lines (e.g., MCF7-breast, PC3-prostate, HeLa-cervical) in their recommended growth media. [13]2. Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.

-

Compound Treatment: Add serially diluted test compounds (e.g., from 0.01 to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the cells with the compounds for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Causality and Interpretation: A lower IC50 value indicates greater potency as an anticancer agent. Screening against a panel of cell lines helps identify potential selectivity. [14]

Structure-Activity Relationship (SAR) Insights and Future Directions

The exploration of this compound derivatives is in its early stages, but SAR insights can be extrapolated from the broader class of indole compounds. [15][14]

-

Indole Ring Substitution: Modifications at the N1, C5, or C6 positions of the indole ring can significantly impact activity. For example, introducing electron-withdrawing groups at C5 can enhance anticancer activity in some contexts.

-

Acid Functionality: The carboxylic acid group is often crucial for activity, particularly for targets like HDACs, where it can chelate the zinc ion in the active site. Esterification or amidation of this group can serve as a prodrug strategy or alter the compound's target profile.

-

The 2-Methyl Group: The stereochemistry of the methyl group (R vs. S enantiomer) could be critical for specific receptor interactions and should be investigated through asymmetric synthesis and chiral separation.

Future Directions:

-

Lead Optimization: Systematically synthesize and screen a library of derivatives with modifications at all three key positions (indole ring, propanoic chain, and acid terminus) to build a comprehensive SAR model.

-

Mechanism Deconvolution: For active compounds, perform detailed mechanistic studies, including AhR reporter assays, NF-κB translocation imaging, and specific enzyme inhibition assays (e.g., HDAC, tubulin polymerization).

-

In Vivo Validation: Advance the most promising leads into preclinical animal models of inflammation (e.g., carrageenan-induced paw edema) and cancer (e.g., xenograft models) to assess efficacy and safety. [11][15]4. Exploration of Other Therapeutic Areas: Given the diverse biology of indoles, these derivatives should also be screened for activity in other areas, such as neuroprotection and as antimicrobial agents. [2][16]

References

-

Mehndiratta, S., Pan, S. L., Kumar, S., & Liou, J. P. (2016). Indole-3-ethylsulfamoylphenylacrylamides with Potent Anti-proliferative and Anti-angiogenic Activities. Anticancer Agents in Medicinal Chemistry, 16(7), 907–913. [Link]

-

Collina, S., et al. (2021). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules, 26(11), 3273. [Link]

-

da Silva, J. R., et al. (2023). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. Molecules, 28(14), 5406. [Link]

-

Yadav, P., & Kumar, A. (2022). BIOLOGICAL POTENTIAL OF INDOLE DERIVATIVES IN RECENT RESEARCH. High Technology Letters, 28(11). [Link]

-

Lee, Y., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(10), 1056–1061. [Link]

-

Zhang, Y., et al. (2023). Pretreatment with Indole-3-Propionic Acid Attenuates Lipopolysaccharide-Induced Cardiac Dysfunction and Inflammation Through the AhR/NF-κB/NLRP3 Pathway. Journal of Inflammation Research, 16, 3627–3642. [Link]

-

Scott, S. A., et al. (2022). Indole-3-propionic acid protects medium-diversity colitic mice via barrier enhancement preferentially over anti-inflammatory effects. American Journal of Physiology-Gastrointestinal and Liver Physiology, 323(4), G337–G349. [Link]

-

Krajewska, M., & Zając, A. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. International Journal of Molecular Sciences, 23(3), 1224. [Link]

-

Katariya, D., et al. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Journal of Chemistry and Chemical Sciences, 9(7), 206-213. [Link]

-

Hawash, M. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2636. [Link]

-

Dahiya, R., & Dahiya, S. (2021). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 26(16), 4983. [Link]

-

Hawash, M. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2636. [Link]

-

Gao, J., et al. (2023). Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity. Foods, 12(17), 3180. [Link]

-

Singh, R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

-

Negatu, D. A., et al. (2021). Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. Frontiers in Microbiology, 12, 710828. [Link]

-

Iannone, M., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(5), 1148. [Link]

-

ResearchGate. (n.d.). Basic mechanism of action for indole containing anti-lung cancer drugs. [Link]

-

Kumar, D., et al. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 45(10), 4664–4668. [Link]

-

Krajewska, M., & Zając, A. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. International Journal of Molecular Sciences, 23(3), 1224. [Link]

-

Hrytsenko, O., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Molecules, 28(5), 2311. [Link]

-

Kumar, D., et al. (2010). Synthesis and Anticancer Activity of 5-(3-Indolyl)-1,3,4-thiadiazoles. ChemInform, 41(52). [Link]

-

Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Phys.org. [Link]

-

Giraud, F., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 14(10), 1904–1939. [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pretreatment with Indole-3-Propionic Acid Attenuates Lipopolysaccharide-Induced Cardiac Dysfunction and Inflammation Through the AhR/NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Indole-3-ethylsulfamoylphenylacrylamides with Potent Anti-proliferative and Anti-angiogenic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 3-(1H-indol-3-yl)-2-methylpropanoic Acid: A Strategic Analysis

Topic: Potential Therapeutic Targets of 3-(1H-indol-3-yl)-2-methylpropanoic Acid Content Type: Technical Whitepaper / Strategic Research Guide

Executive Summary

This compound , historically known in plant physiology as Indole-3-isobutyric acid (IIBA) , represents a compelling chemical scaffold for drug discovery. While traditionally utilized as an antiauxin to study plant growth regulation, its structural identity as the

This guide analyzes the compound's potential as a metabolically stable mimetic of IPA—a potent microbiome-derived metabolite. By introducing a methyl group at the

Chemical Identity & Physicochemical Profile

Understanding the structural nuances of this molecule is critical for predicting its biological behavior.

-

IUPAC Name: this compound

-

Common Synonyms: Indole-3-isobutyric acid (IIBA),

-Methyl-IPA, 2-Methyl-3-indolepropionic acid. -

CAS Number: 15142-91-3

-

Molecular Formula: C

H -

Molecular Weight: 203.24 g/mol

-

Chirality: The C2 position is a chiral center, yielding (R)- and (S)-enantiomers. Biological activity is likely enantioselective.

Structural Advantage: The -Methyl Blockade

The parent compound, Indole-3-propionic acid (IPA) , is produced by gut bacteria (Clostridium sporogenes) and confers neuroprotection and anti-inflammatory benefits. However, linear aliphatic chains are susceptible to rapid degradation via

-

Mechanism: The addition of the

-methyl group creates steric hindrance and alters the substrate specificity for Acyl-CoA dehydrogenases, potentially extending the in vivo half-life significantly compared to IPA.

Primary Therapeutic Target: Pregnane X Receptor (PXR)

The most scientifically grounded target for this scaffold is the Pregnane X Receptor (PXR) , a nuclear receptor regulating xenobiotic metabolism and intestinal barrier integrity.

Mechanistic Rationale

-

Endogenous Ligand Mimicry: IPA is a validated low-affinity agonist of PXR (

micromolar range). PXR activation by IPA downregulates TNF- -

Lipophilicity & Binding: The

-methyl group increases lipophilicity (LogP), which often enhances binding affinity for the hydrophobic ligand-binding domain (LBD) of nuclear receptors like PXR.

Therapeutic Applications

-

Inflammatory Bowel Disease (IBD): Restoration of mucosal barrier integrity via PXR-mediated suppression of NF-

B signaling. -

Metabolic Syndrome: PXR modulation influences glucose tolerance and lipid metabolism.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action via PXR activation.

Caption: Proposed signaling cascade where the compound acts as a PXR agonist to enhance gut barrier function and reduce inflammation.

Secondary Target: Neuroprotection & Anti-Amyloidogenic Activity

Indole scaffolds are privileged structures in neuropharmacology due to their antioxidant properties and ability to penetrate the Blood-Brain Barrier (BBB).

Target: Amyloid-Beta (A ) Fibrillization

-

Mechanism: Indole-3-propionic acid has been shown to bind to A

peptides, inhibiting their aggregation into neurotoxic fibrils. The indole ring interacts with aromatic residues on A -

Advantage of Methylation: The

-methyl group may stabilize the molecule against brain metabolic enzymes, maintaining higher local concentrations in the CNS. -

Mitochondrial Protection: Like melatonin and IPA, this compound likely acts as a scavenger of Reactive Oxygen Species (ROS), protecting neurons from oxidative stress-induced apoptosis.

Experimental Validation Protocols

To validate these targets, the following self-validating experimental workflows are recommended.

Protocol A: PXR Activation Assay (Luciferase Reporter)

Objective: Quantify the agonist potency (

| Step | Procedure | Critical Control |

| 1. Transfection | Co-transfect HepG2 cells with: 1. Human PXR expression vector (hPXR)2. PXR-responsive luciferase reporter (e.g., CYP3A4-promoter-Luc)3. Renilla luciferase (normalization) | Ensure plasmid ratio (e.g., 10:10:1) is optimized to prevent squelching. |

| 2. Treatment | Treat cells with compound (0.1 nM – 100 | Positive Control: Rifampicin (10 |

| 3. Measurement | Lyse cells and measure Firefly/Renilla luminescence ratios. | Check for cytotoxicity (MTT assay) to ensure signal drop isn't cell death. |

| 4. Analysis | Plot dose-response curve to determine | Compare efficacy relative to IPA (parent) and Rifampicin. |

Protocol B: Metabolic Stability Assessment (Microsomal Stability)

Objective: Confirm resistance to metabolism compared to IPA.

-

Incubation: Incubate compound (1

M) with human liver microsomes (HLM) and NADPH regenerating system at 37°C. -

Sampling: Quench aliquots at 0, 15, 30, 60, and 120 minutes with ice-cold acetonitrile.

-

Analysis: Quantify remaining parent compound via LC-MS/MS.

-

Calculation: Determine intrinsic clearance (

) and-

Hypothesis: The

-methyl analog should show a significantly longer

-

Summary of Potential Targets

| Target System | Mechanism of Action | Therapeutic Indication | Validation Status |

| PXR (NR1I2) | Agonist (Ligand Binding) | IBD, Leaky Gut, Metabolic Syndrome | High Potential (Based on IPA SAR) |

| Amyloid- | Aggregation Inhibitor | Alzheimer's Disease | Moderate (Requires binding confirmation) |

| Mitochondria | ROS Scavenging | Neurodegeneration, Ischemia | High (Intrinsic to Indole core) |

| Auxin Receptors | Antagonist (TIR1/AFB) | Plant Science Control | Proven (Historical usage) |

References

-

Venkatesh, M., et al. (2014). Symbiotic Bacterial Metabolites Regulate Gastrointestinal Barrier Function via the Xenobiotic Sensor PXR and Toll-like Receptor 4. Immunity. Link

- Establishes Indole-3-propionic acid (IPA) as a PXR ligand.

-

Chyan, Y. J., et al. (1999). Potent Neuroprotective Properties against the Alzheimer Beta-Amyloid by an Endogenous Melatonin-related Indole Structure, Indole-3-propionic Acid. Journal of Biological Chemistry. Link

- Validates the neuroprotective and anti-amyloid mechanism of the parent scaffold.

- Magnus, V., et al. (1997). Synthesis and auxin activity of 3-substituted indole-2-propionic acids. Phytochemistry.

-

Campanella, J. J., et al. (2003). Chemical Biology in Auxin Research. BMC Plant Biology. Link

- Identifies Indole-3-isobutyric acid (IIBA) as an antiauxin, confirming its ability to bind specific receptor pockets.

A Technical Guide to the Spectroscopic Profile of 3-(1H-indol-3-yl)-2-methylpropanoic Acid

For distribution to: Researchers, scientists, and drug development professionals

Introduction

3-(1H-indol-3-yl)-2-methylpropanoic acid is a derivative of the endogenous signaling molecule indole-3-propionic acid, exhibiting a chiral center introduced by the methyl group at the alpha-position to the carboxylic acid. This modification has significant implications for its biological activity and pharmacokinetic profile. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its metabolic fate in biological systems.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, based on the well-established spectral characteristics of its constituent functional groups: the indole ring system and the 2-methylpropanoic acid side chain. While experimental data for this specific molecule is not widely available in the public domain, this guide offers a robust, theoretically grounded framework for its spectroscopic analysis. The methodologies and interpretations presented herein are designed to be self-validating, providing researchers with the necessary tools to confirm the identity and structure of this compound.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound is characterized by the indole nucleus connected via a methylene bridge to a 2-methylpropanoic acid moiety. This structure gives rise to distinct signals in various spectroscopic analyses.

Figure 1: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like DMSO-d₆ would exhibit characteristic signals for the indole ring protons, the aliphatic side chain protons, and the acidic proton of the carboxyl group.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| Indole N-H | ~10.8 | Singlet (broad) | - |

| Indole C4-H, C7-H | ~7.3 - 7.6 | Multiplet | ~7-8 |

| Indole C2-H | ~7.1 | Singlet | - |

| Indole C5-H, C6-H | ~6.9 - 7.1 | Multiplet | ~7-8 |

| -CH₂- (methylene) | ~2.9 - 3.1 | Multiplet | ~7 |

| -CH- (methine) | ~2.6 - 2.8 | Multiplet | ~7 |

| -CH₃ (methyl) | ~1.1 | Doublet | ~7 |

| -COOH | ~12.0 | Singlet (broad) | - |

Interpretation and Rationale:

-

Indole Protons: The aromatic protons of the indole ring are expected to resonate in the downfield region (δ 6.9-7.6 ppm) due to the deshielding effect of the aromatic ring current. The N-H proton is typically observed as a broad singlet at a higher chemical shift (δ ~10.8 ppm).[1]

-

Aliphatic Side Chain: The methylene (-CH₂-) protons adjacent to the indole ring will appear as a multiplet around δ 2.9-3.1 ppm. The methine (-CH-) proton, being adjacent to both the methylene group and the methyl group, will also be a multiplet in the region of δ 2.6-2.8 ppm. The methyl (-CH₃) protons will present as a doublet around δ 1.1 ppm due to coupling with the adjacent methine proton.[2]

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and will appear as a broad singlet at a very high chemical shift (δ ~12.0 ppm). Its broadness is a result of hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH (carbonyl) | ~175 |

| Indole C-3a, C-7a | ~136, ~127 |

| Indole C-4, C-5, C-6, C-7 | ~111 - 124 |

| Indole C-2 | ~123 |

| Indole C-3 | ~111 |

| -CH- (methine) | ~40 |

| -CH₂- (methylene) | ~30 |

| -CH₃ (methyl) | ~17 |

Interpretation and Rationale:

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the lowest field (δ ~175 ppm).[3]

-

Indole Carbons: The aromatic carbons of the indole ring will resonate in the region of δ 111-136 ppm. The carbon atom (C3) attached to the side chain will be more shielded compared to the other aromatic carbons.

-

Aliphatic Carbons: The aliphatic carbons of the side chain will appear at higher field (more shielded) compared to the aromatic carbons, with the methine, methylene, and methyl carbons appearing around δ 40, 30, and 17 ppm, respectively.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Indole) | Stretching | ~3400 |

| C-H (Aromatic) | Stretching | ~3100 |

| C-H (Aliphatic) | Stretching | 2960 - 2850 |

| C=O (Carboxylic Acid) | Stretching | ~1700 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

Interpretation and Rationale:

-

O-H and N-H Stretching: A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching of a carboxylic acid dimer due to hydrogen bonding.[4] The N-H stretching of the indole ring is expected to appear as a sharper peak around 3400 cm⁻¹.[5]

-

C=O Stretching: A strong, sharp absorption peak around 1700 cm⁻¹ is indicative of the carbonyl group (C=O) of the carboxylic acid.

-

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.

-

Fingerprint Region: The region from 1600 to 400 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule.

Predicted Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula for this compound is C₁₂H₁₃NO₂.[6]

Expected Molecular Ion Peak:

-

[M]⁺: m/z = 203.09

Predicted Fragmentation Pattern:

The primary fragmentation pathway is expected to be the loss of the carboxyl group (-COOH) as a neutral radical, leading to a prominent fragment ion.

-

[M - COOH]⁺: m/z = 158. This fragment corresponds to the indol-3-ylmethyl cation, which is stabilized by the indole ring.

-

Another significant fragmentation would be the cleavage of the C-C bond between the methylene and methine groups, leading to the formation of the stable indol-3-ylmethyl cation.

-

[C₉H₈N]⁺: m/z = 130. This is a very common and stable fragment for 3-substituted indoles, often referred to as the quinolinium or isoquinolinium ion.

Standard Experimental Methodologies

To acquire high-quality spectroscopic data for this compound, the following standard protocols should be followed.

Figure 2: General workflow for spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.[7] The choice of solvent is critical to avoid overlapping signals.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

-

Reference: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer is standard.

-

Scan Range: Typically, the spectrum is recorded from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound like this, LC-MS is more appropriate.

-

Ionization Method:

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and thermally labile molecules. Both positive and negative ion modes should be explored.[8]

-

Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation, which can be useful for structural elucidation.

-

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap, with the latter providing high resolution and mass accuracy.

Conclusion

The spectroscopic data presented in this guide, while predicted, provides a robust foundation for the identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers a comprehensive and orthogonal approach to confirming the molecular structure. Researchers synthesizing or working with this compound can use this guide as a reference for interpreting their experimental data. Any significant deviation from the predicted values may indicate the presence of impurities, an incorrect structure, or interesting conformational effects that warrant further investigation.

References

-

ResearchGate. (n.d.). 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13.... Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Indole-3-propanoic acid. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Mass Spectrometric Analysis of Long-Chain Lipids. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-[1-(1H-indol-3-yl)-3-methyl-but-2-enyl]. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. (2021). Synthesis, Characterization and Biological Evaluation of some Novel Substituted Indole-Coumarin Derivatives as Potential Antibacterial and Antifungal Agents. Retrieved from [Link]

-

mzCloud. (n.d.). 3 Indolepropionic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-[1-(2-Methylpropyl)indol-3-yl]propanoic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Indole-3-propanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of derivatives of cyclopropene fatty acids. Retrieved from [Link]

-

PubMed. (2017). Optimization of Experimental Parameters in Data-Independent Mass Spectrometry Significantly Increases Depth and Reproducibility of Results. Retrieved from [Link]

Sources

- 1. 3-Indolepropionic acid(830-96-6) 1H NMR [m.chemicalbook.com]

- 2. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. mdpi.com [mdpi.com]

- 4. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 1H-Indole-3-propanoic acid [webbook.nist.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 3-(1H-indol-3-yl)-2-methylpropanoic Acid

The following technical guide details the chemical identity, synthesis, and informatics utility of 3-(1H-indol-3-yl)-2-methylpropanoic acid, anchored by its unique InChI Key.

Chemical Identity, Synthesis, and InChI Informatics

Executive Summary

In the high-throughput landscape of drug discovery and metabolomics, unambiguous chemical identification is paramount. This compound is a structural analog of the gut metabolite Indole-3-propionic acid (IPA) and the plant hormone Indole-3-acetic acid (Auxin). Its methylated backbone introduces a chiral center, altering its metabolic stability and receptor binding affinity compared to its parent compounds.

This guide provides a definitive technical analysis of this compound, focusing on its InChI Key (JDZNIWUNOASRIK-UHFFFAOYSA-N) as the primary digital anchor for database interoperability. We detail the proven synthetic routes, stereochemical considerations, and the logic behind its informatics signature.

Part 1: Chemical Identity & Informatics[1][2]

The compound is an indole derivative featuring a propanoic acid side chain substituted with a methyl group at the

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | |

| Molecular Formula | |

| Molecular Weight | 203.24 g/mol |

| SMILES | CC(Cc1c[nH]c2ccccc12)C(O)=O |

| InChI String | InChI=1S/C12H13NO2/c1-8(12(14)15)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6H2,1H3,(H,14,15) |

| InChI Key | JDZNIWUNOASRIK-UHFFFAOYSA-N |

The InChI Key Decoded

The InChI Key is a fixed-length (27-character) hash derived from the InChI string. It serves as a digital fingerprint for database searching.

-

Block 1 (Connectivity): JDZNIWUNOASRIK

-

Block 2 (Stereochemistry/Isotopes): UHFFFAOYSA

-

The UHFFFAOYSA suffix indicates Standard InChI generation with no stereochemistry specified .

-

Note: If a specific enantiomer (e.g., (R)-isomer) were defined, this block would change (e.g., to YHMJCDSICO), alerting the researcher to chiral specificity.

-

-

Block 3 (Protonation): N

-

Indicates a neutral charge state.

-

Figure 1: Logical flow of InChI Key generation. The specific hash blocks allow databases to distinguish the skeleton (Block 1) from its stereochemical variants (Block 2).

Part 2: Structural Analysis & Stereochemistry

The defining feature of this molecule is the methyl substitution at the C2 position of the propanoic acid chain.

-

Chirality: The C2 carbon is bonded to four distinct groups:

-

Methyl group (

)[3] -

Carboxyl group (

) -

Indole-3-methyl group (

) -

Hydrogen atom (

)

-

-

Implications:

-

Synthetic: Standard synthesis (described below) typically yields a racemic mixture (±).

-

Informatics: The InChI Key JDZNIWUNOASRIK-UHFFFAOYSA-N explicitly represents this non-stereospecific form.

-

Biological: Enantiomers often exhibit differential binding. For example, in auxin analogs, one enantiomer is typically active while the other is inactive or inhibitory.

-

Part 3: Synthesis & Experimental Protocols

The synthesis of this compound is classically achieved via the reaction of indole with methacrylic acid derivatives. This is a variation of the Michael addition, often requiring forcing conditions or specific catalysts to overcome the electron-rich nature of the indole C3 position.

Protocol: Base-Catalyzed Hydrothermal Addition

Based on the methodology of Johnson & Crosby (J. Org. Chem. 1963).

Reaction Principle:

Indole undergoes conjugate addition to the

Reagents:

-

Indole (1.0 eq)[3]

-

Potassium Methacrylate (1.5 eq)

-

Potassium Hydroxide (0.1 eq, catalyst)

-

Water (Solvent)

Step-by-Step Workflow:

-

Preparation: In a stainless steel autoclave, combine Indole (11.7 g, 0.1 mol), Potassium Methacrylate (18.6 g, 0.15 mol), KOH (0.56 g), and Water (50 mL).

-

Reaction: Seal the autoclave and heat to 250°C for 10–15 hours. The high temperature is critical to drive the addition to the sterically hindered methacrylic system.

-

Workup:

-

Cool the mixture to room temperature.

-

Dilute with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove unreacted indole.

-

Acidify the aqueous layer with concentrated HCl to pH 2. The product will precipitate as a crude solid or oil.

-

-

Purification:

-

Extract the acidic aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Dry over

, filter, and concentrate. -

Recrystallize from benzene/petroleum ether or dilute ethanol.

-

-

Validation:

-

Melting Point: Expect ~118–120°C.[4]

-

NMR: Verify the doublet for the

-methyl group (~1.2 ppm) and the multiplet for the

-

Figure 2: Synthetic pathway via base-catalyzed conjugate addition. This route yields the racemic acid.

Part 4: Biological & Pharmaceutical Relevance[4][6][11][12]

1. Metabolic Stability & Probing

The parent compound, Indole-3-propionic acid (IPA), is a potent antioxidant produced by gut microbiota (specifically Clostridium species). It protects against oxidative stress and has neuroprotective properties.

-

Methylation Effect: The introduction of the

-methyl group hinders

2. Auxin Antagonism

In plant physiology, Indole-3-acetic acid (IAA) is the primary auxin.

-

Structure-Activity Relationship (SAR): Extension of the side chain (propionic vs. acetic) generally reduces auxin activity.

-

-Substitution: The addition of the methyl group at the

References

-

Sigma-Aldrich. this compound Product Sheet. Retrieved from .

-

Johnson, H. E., & Crosby, D. G. (1963). "3-Indolepropionic Acid.[5][3][4][6] Some Reactions of Indole with Salts of Acrylic and Methacrylic Acids."[7] The Journal of Organic Chemistry, 28(10), 2797–2800. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2772042, this compound.

-

InChI Trust. InChI Technical FAQ & Specifications.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. InChI: a user’s perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. danabiosci.com [danabiosci.com]

- 4. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]

- 5. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]

- 6. This compound | C12H13NO2 | CID 2772042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Sourcing and Validation Guide: 3-(1H-indol-3-yl)-2-methylpropanoic Acid

This technical guide details the sourcing, validation, and application of 3-(1H-indol-3-yl)-2-methylpropanoic acid , a specialized indole derivative used primarily as a metabolic probe and synthetic scaffold.[1]

Executive Summary: The Sourcing Challenge

This compound (also known as

Strategic Insight: Researchers seeking this compound often face "out of stock" notifications or lead times exceeding 12 weeks.[1] The most efficient sourcing strategy is often to purchase the methyl ester derivative (CAS 5548-09-4) —which is more commercially available—and perform a simple hydrolysis in-house.[1] This guide outlines both the direct sourcing landscape and the alternative synthesis/hydrolysis workflows.[1]

Chemical Profile & Identity

Before contacting suppliers, ensure your technical specifications match the exact isomer required.[1] The

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | |

| Molecular Formula | |

| Molecular Weight | 203.24 g/mol |

| InChIKey | JDZNIWUNOASRIK-UHFFFAOYSA-N |

| CAS Number (Acid) | 2781-56-8 (Note: Often unlisted in catalogs; search by structure) |

| CAS Number (Ester) | 5548-09-4 (Methyl ester - Recommended Sourcing Route ) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; poorly soluble in water.[1][2] |

Commercial Supplier Landscape

A. Primary Sourcing Strategy: Custom Synthesis & Building Block Vendors

Direct sourcing of the free acid is often limited to "Make-to-Order" (MTO) agreements.[1] The following vendors are known to maintain libraries of indole building blocks and are most likely to fulfill orders for this specific structure.

-

Enamine: Leading supplier of building blocks; likely to have the methyl ester in stock or the acid on short lead time.[1]

-

Vitas-M Laboratory: Specializes in rare organic intermediates.[1]

-

Combi-Blocks: Frequently stocks indole esters and propionic acid derivatives.[1]

-

WuXi AppTec / Pharmaron: Recommended for multi-gram to kilogram scale custom synthesis.[1]

B. Alternative Strategy: The "Buy & Hydrolyze" Protocol

If the free acid is unavailable, purchase Methyl 3-(1H-indol-3-yl)-2-methylpropanoate (CAS 5548-09-4) .[1] This ester is a common intermediate in indole alkaloid synthesis and is more stable for storage.[1]

Decision Matrix for Sourcing:

Technical Validation & Quality Control

When receiving this material (or synthesizing it), rigorous QC is required to ensure the absence of unreacted indole or polymerization byproducts.[1]

Critical Impurity Profile

-

Indole (Starting Material): Detectable by smell (mothballs) and TLC.[1] Must be <0.1% for biological assays.[1]

-

Methacrylic Acid Polymer: If synthesized via direct alkylation, polymeric residue may persist.[1]

-

Decarboxylated Byproducts: 3-alkylindoles formed during high-heat workup.[1]

Validation Protocol (Self-Validating System)

1. HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).[1]

-

Mobile Phase: Gradient 10%

90% Acetonitrile in Water (0.1% Formic Acid).[1] -

Detection: UV at 280 nm (Indole characteristic absorption).[1]

-

Success Criteria: Single peak at retention time distinct from Indole standard.

2. 1H-NMR Verification (DMSO-d6, 400 MHz):

-

Indole NH: Singlet broad ~10.8 ppm.[1]

-

Aromatic Region: 6.9 – 7.6 ppm (Multiplets, 4H).[1]

-

Side Chain:

Synthesis & Handling Protocols

If sourcing the ester (CAS 5548-09-4), use this standardized hydrolysis protocol to generate the free acid.[1]

Protocol: Base-Catalyzed Hydrolysis of Methyl Ester

-

Dissolution: Dissolve 1.0 eq of Methyl 3-(1H-indol-3-yl)-2-methylpropanoate in Methanol (5 mL per mmol).

-

Saponification: Add 2.0 eq of Lithium Hydroxide (LiOH·H2O) dissolved in minimal water.[1]

-

Reaction: Stir at Room Temperature for 4–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

-

Workup:

-

Isolation: Dry over

, filter, and concentrate. Recrystallize from Benzene/Petroleum Ether if necessary.[1]

Handling & Stability

-

Oxidation Sensitivity: Indoles are prone to oxidation at the C2/C3 position.[1] Store under Argon/Nitrogen at -20°C.

-

Light Sensitivity: Protect from light to prevent photo-oxidation (pinking/browning of solid).[1]

Biological Context & Applications

Why this molecule?

The

-

Auxin Signaling Studies: Acts as a stable analog of Indole-3-acetic acid (IAA) or Indole-3-butyric acid (IBA) to probe transport mechanisms without rapid turnover [1].[1]

-

Tryptophan Metabolism: Investigating the Aryl Hydrocarbon Receptor (AhR) pathway where steric bulk at the

-position may alter receptor binding affinity [2].[1] -

Neuroprotection Research: Evaluating antioxidant capacity similar to IPA but with extended half-life in vivo [3].[1]

References

-

Biological Activities of Indoleacetylamino Acids. Plant Physiology. (1982).[1] Validates auxin-like activity of indole derivatives.[1] Link

-

Indole-3-propionic Acid and Metabolic Health. MDPI Molecules. (2022).[1] Discusses the role of IPA derivatives in gut-microbiota signaling. Link[1]

-

Synthesis of 3-indolealkanoic acids. US Patent 3,062,832.[1][4] Describes the fundamental synthesis of indole propionic acid derivatives via acrylic acid coupling. Link

-

PubChem Compound Summary: Methyl 3-(1H-indol-3-yl)propanoate. National Library of Medicine.[1] Source for ester precursor data.[1][3][4] Link

Sources

- 1. 3,5-Dihydroxy-7-(6-hydroxy-2-methyl-8-((2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoic acid | C23H36O7 | CID 4889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.globalchemmall.com [m.globalchemmall.com]

- 3. Frontiers | Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function [frontiersin.org]

- 4. US3062832A - Process for the production of 3-indole-propionic acids - Google Patents [patents.google.com]

Methodological & Application

Application Note: High-Purity Synthesis of 3-(1H-indol-3-yl)-2-methylpropanoic Acid

Introduction & Scope

3-(1H-indol-3-yl)-2-methylpropanoic acid (also known as

This application note details a robust, two-stage synthetic protocol designed for laboratory-scale preparation (1–10g). Unlike direct alkylation methods (e.g., reacting indole with methyl methacrylate) which suffer from poor regioselectivity (N1- vs. C3-alkylation) and oligomerization, this protocol utilizes a Knoevenagel-Doebner Condensation followed by Catalytic Hydrogenation . This route guarantees exclusive C3-functionalization and high purity.

Key Advantages of This Protocol

-

Regiospecificity: Exclusive formation of the C3-substituted indole.

-

Scalability: Amenable to scale-up from grams to kilograms.

-

Purification: Intermediates and products are crystalline solids, minimizing the need for chromatography.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected at the C2-C3 bond of the propanoic acid side chain. The most reliable precursor is 3-(1H-indol-3-yl)-2-methylacrylic acid , which can be accessed via the condensation of Indole-3-carboxaldehyde and Methylmalonic acid .

Reaction Scheme

The transformation proceeds via a modified Knoevenagel condensation where methylmalonic acid acts as the nucleophile. The initial dicarboxylic acid intermediate undergoes spontaneous thermal decarboxylation under the reaction conditions (Doebner modification) to yield the

Figure 1: Synthetic pathway for the preparation of this compound.

Experimental Protocol

Stage 1: Synthesis of 3-(1H-indol-3-yl)-2-methylacrylic Acid

This step constructs the carbon skeleton. The use of pyridine as both solvent and base, co-catalyzed by piperidine, facilitates the condensation and subsequent decarboxylation.

Reagents:

-

Indole-3-carboxaldehyde (1.0 eq)

-

Methylmalonic acid (1.5 eq)

-

Pyridine (Reagent Grade, anhydrous preferred)

-

Piperidine (Catalytic amount, ~0.1 eq)

-

Hydrochloric acid (6M and 1M)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add Indole-3-carboxaldehyde (5.0 g, 34.4 mmol) and Methylmalonic acid (6.1 g, 51.6 mmol).

-

Solvent Addition: Add Pyridine (40 mL) followed by Piperidine (0.35 mL).

-

Reaction: Heat the mixture to reflux (bath temp ~115°C). Evolution of CO₂ gas will be observed.[1] Maintain reflux for 4–6 hours until gas evolution ceases and TLC indicates consumption of the aldehyde.

-

Quench: Cool the reaction mixture to room temperature.

-

Precipitation: Pour the reaction mixture slowly into a stirred beaker containing ice-cold 6M HCl (150 mL). Caution: Exothermic neutralization. The pH should be < 2.[2]

-

Isolation: A yellow precipitate (the acrylic acid intermediate) will form. Stir for 30 minutes to ensure complete solidification.

-

Filtration: Filter the solid via a Buchner funnel. Wash the cake copiously with water (3 x 50 mL) to remove residual pyridine.

-

Purification: Recrystallize the crude solid from Ethanol/Water (3:1). Dry in a vacuum oven at 50°C.

Expected Yield: 60–75% Appearance: Yellow crystalline solid.

Stage 2: Catalytic Hydrogenation

The

Reagents:

-

3-(1H-indol-3-yl)-2-methylacrylic acid (from Stage 1)

-

Palladium on Carbon (10 wt% loading, wet support preferred for safety)

-

Methanol (HPLC grade)

-

Hydrogen gas (Balloon or Hydrogenation shaker)

Procedure:

-

Setup: In a hydrogenation flask or pressure bottle, suspend the Stage 1 intermediate (3.0 g) in Methanol (60 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (300 mg, 10 wt% equivalent). Safety: Pd/C is pyrophoric when dry. Keep wet with solvent.

-

Hydrogenation: Purge the vessel with Nitrogen (3x), then fill with Hydrogen. Stir vigorously at Room Temperature under H₂ atmosphere (balloon pressure is sufficient; 30 psi in a Parr shaker is optimal for faster kinetics) for 12–18 hours.

-

Monitoring: Monitor by HPLC or TLC. The disappearance of the yellow color of the starting material indicates reaction progress.

-

Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

-

Concentration: Evaporate the filtrate under reduced pressure to yield an off-white solid.

-

Final Purification: Recrystallize from minimal hot Ethanol or an Ethyl Acetate/Hexane mixture.

Expected Yield: 85–95% Appearance: White to off-white crystalline powder.

Process Workflow & Logic

The following diagram illustrates the critical decision points and operational flow, ensuring the user understands the causality of each step.

Figure 2: Operational workflow for the synthesis process.

Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare your results against these standard parameters.

| Parameter | Specification | Notes |

| Appearance | White to off-white powder | Yellowing indicates oxidation or residual intermediate. |

| Melting Point | 134–136 °C | Sharp range indicates high purity. |

| Solubility | Soluble in EtOH, DMSO, MeOH | Sparingly soluble in water; soluble in alkaline water. |

| ¹H NMR (DMSO-d₆) | Indole NH (~10.8 ppm, s)Aromatic (6.9-7.6 ppm, m)CH (2.8-3.0 ppm, m)CH₂ (2.6-2.8 ppm, m)CH₃ (1.1 ppm, d) | The doublet methyl peak at ~1.1 ppm is the diagnostic signature for the α-methyl group. |

| Mass Spec (ESI) | [M+H]⁺ = 204.24 | Consistent with Formula C₁₂H₁₃NO₂. |

Troubleshooting & Optimization

Issue 1: Low Yield in Stage 1 (Condensation)

-

Cause: Incomplete decarboxylation or moisture in pyridine.

-

Solution: Ensure reflux is vigorous. Use anhydrous pyridine. Extend reaction time until bubbling completely stops.

Issue 2: Product is Colored (Pink/Red)

-

Cause: Indole oxidation (formation of quinoid species).

-

Solution: Perform all steps, especially the workup and drying, under minimal light exposure. Store the final product at -20°C protected from light.

Issue 3: Incomplete Hydrogenation

-

Cause: Catalyst poisoning (residual pyridine or sulfur from reagents).

-

Solution: Ensure the Stage 1 intermediate is washed thoroughly with dilute HCl and water to remove all pyridine traces before hydrogenation.

References

-

Organic Syntheses. (1959). Indole-3-aldehyde.[1][3] Organic Syntheses, Coll. Vol. 4, p.539. Retrieved from [Link]

-

National Institutes of Health (NIH). (2007). Multicomponent synthesis of 3-indolepropionic acids. PubMed. Retrieved from [Link]

Sources

HPLC method for purification of 3-(1H-indol-3-yl)-2-methylpropanoic acid

Application Note: High-Purity Isolation of 3-(1H-indol-3-yl)-2-methylpropanoic Acid via Preparative RP-HPLC

Executive Summary

This guide details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purification of this compound. As a methylated derivative of Indole-3-propionic acid (IPA), this compound exhibits amphoteric properties and susceptibility to oxidative degradation. The method utilizes a C18 stationary phase with an acidic mobile phase modifier to suppress ionization of the carboxylic moiety (

Introduction & Compound Analysis

This compound acts as a vital synthetic intermediate and an auxin analog in plant physiology research. Structurally, it consists of a hydrophobic indole core and a polarizable carboxylic acid tail with an

Physicochemical Profile[1][2][3][4][5][6]

-

Molecular Formula:

[1] -

Molecular Weight: 203.24 g/mol

-

Solubility: Soluble in Methanol (MeOH), Acetonitrile (MeCN), DMSO; sparingly soluble in water.

-

Acidity (

): ~4.8 (Carboxylic acid). The indole N-H is extremely weak ( -

Chirality: The C2 position is chiral. Note: This protocol focuses on chemical purification (removing synthesis byproducts). If enantiomeric separation is required, Chiral HPLC (e.g., Amylose/Cellulose columns) must be employed post-purification.

Purification Challenges

-

Peak Tailing: Without pH control, the carboxylic acid moiety partially ionizes, leading to peak broadening and poor resolution from impurities.

-

Indole Oxidation: The indole ring is electron-rich and prone to oxidation (browning) if fractions are left in solution exposed to light and air.

-

Hydrophobicity: Unreacted indole precursors often co-elute if the gradient slope is too steep.

Method Development Strategy

The separation strategy relies on Ion Suppression . By maintaining the mobile phase pH below the

Stationary Phase Selection

-

Primary Choice: C18 (Octadecylsilane) . Provides the strongest hydrophobic retention, ideal for separating the target from more polar synthetic byproducts.

-

Alternative: Phenyl-Hexyl . Offers unique

selectivity with the indole ring, useful if the C18 column fails to resolve aromatic impurities.

Mobile Phase Chemistry

-

Solvent A: Water + 0.1% Formic Acid (FA) or 0.05% Trifluoroacetic Acid (TFA).

-

Why TFA? TFA provides sharper peaks than Formic Acid due to ion-pairing effects, but it suppresses MS signals. Use FA if Mass Spectrometry detection is required.

-

-

Solvent B: Acetonitrile (MeCN) + 0.1% FA or 0.05% TFA.

-

Why MeCN? Lower viscosity than Methanol, allowing higher flow rates and lower backpressure during prep runs.

-

Experimental Protocols

Protocol A: Analytical Scouting (Method Validation)

Goal: Determine purity of crude and establish retention time (

System: HPLC with PDA/UV Detector

Column: C18 Analytical Column (

Gradient Table:

| Time (min) | % Solvent B (MeCN) | Flow Rate (mL/min) | Phase |

|---|---|---|---|

| 0.0 | 5 | 1.0 | Equilibration |

| 2.0 | 5 | 1.0 | Injection/Hold |

| 15.0 | 95 | 1.0 | Linear Gradient |

| 18.0 | 95 | 1.0 | Wash |

| 18.1 | 5 | 1.0 | Re-equilibration |

| 23.0 | 5 | 1.0 | End |

Sample Prep: Dissolve 1 mg crude in 1 mL 50:50 Water:MeCN. Filter through 0.22

Protocol B: Preparative Scale-Up (Isolation)

Goal: Isolate target compound from 500 mg of crude synthesis mixture.

System: Preparative HPLC with Fraction Collector

Column: C18 Prep Column (

Scale-Up Calculation: To maintain separation integrity, the gradient slope is flattened around the target peak elution point (determined in Protocol A).

-

Assume

in scouting was ~9.5 min (approx 45% B). -

Strategy: Create a focused gradient from 30% to 60% B.

Preparative Gradient:

| Time (min) | % Solvent B | Action |

|---|---|---|

| 0–5 | 10 | Load/Desalt |

| 5–25 | 30

Fraction Collection Logic:

-

Trigger: UV Threshold (absorbance > 100 mAU at 280 nm).

-

Slicing: Collect fractions every 15 seconds during peak elution to allow post-run purity cutting (discarding impure leading/trailing edges).

Protocol C: Post-Run Processing

-

Analysis: Analyze all collected fractions using Protocol A.

-

Pooling: Combine fractions with purity >98%.

-

Evaporation:

-

Remove Acetonitrile using a Rotary Evaporator (Bath temp < 40°C to prevent oxidation).

-

Critical: Do not evaporate to total dryness if TFA was used, as residual acid can degrade the indole.

-

-

Lyophilization: Freeze the remaining aqueous layer and lyophilize to obtain a white to off-white powder. Store at -20°C in amber vials.

Visualization of Workflow

Caption: Step-by-step workflow for the purification of indole derivatives, ensuring method validation before scale-up.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Silanol interactions or pH > | Increase TFA concentration to 0.1% or switch to a "End-capped" C18 column. |

| Brown Discoloration | Indole oxidation. | Use degassed solvents; keep fractions chilled; minimize light exposure. |

| Split Peaks | Sample solvent too strong. | Dilute sample with water (weak solvent) until just before precipitation occurs. |

| Low Recovery | Irreversible adsorption. | Indoles can stick to steel. Passivate system with 30% Nitric Acid (if compatible) or use PEEK tubing. |

References

-

Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

-

Strategy for Preparative LC Purification. Agilent Technologies. Available at: [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

Sources

Application Note: 3-(1H-indol-3-yl)-2-methylpropanoic Acid in Cell Culture

The following Application Note and Protocol Guide details the use of 3-(1H-indol-3-yl)-2-methylpropanoic acid (also known as Indole-3-isobutyric acid or IIBA ) in cell culture. While historically established as a specific auxin in plant tissue culture, this compound is increasingly relevant in drug discovery as a metabolically stable analog of the gut-microbiome metabolite Indole-3-propionic acid (IPA) , a key modulator of the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) axes.

Executive Summary

This compound is a structural derivative of tryptophan metabolites.[1] In drug development, it serves two distinct high-value purposes:

-

Mammalian Cell Culture (Emerging): It acts as a metabolically stable probe for Indole-3-propionic acid (IPA) signaling. The

-methyl group hinders enzymatic degradation (e.g., by -

Plant Cell Culture (Bioproduction): It functions as a specialized auxin that reduces hyperhydricity (vitrification) in biomass production, critical for the consistent manufacturing of plant-derived pharmaceuticals (e.g., taxanes, vinca alkaloids).

Technical Mechanism & Signaling Logic

Mammalian Mechanism: The IPA-Analog Hypothesis

Indole-3-propionic acid (IPA) is a potent antioxidant and receptor ligand produced by gut commensals (Clostridium sporogenes). However, IPA is rapidly metabolized in hepatocyte co-cultures. The 2-methyl substitution in this compound introduces steric hindrance at the

-

Target 1: Pregnane X Receptor (PXR): Activation upregulates MDR1 (P-glycoprotein) and CYP3A4, reinforcing barrier function.

-

Target 2: Aryl Hydrocarbon Receptor (AhR): Modulates IL-22 production and suppresses NF-

B-driven inflammation.

Pathway Visualization

The following diagram illustrates the differential processing of Tryptophan, IPA, and the stable analog IIBA in a cell culture system.

Caption: Comparative signaling flux showing IIBA as a degradation-resistant ligand for AhR/PXR pathways compared to the transient native metabolite IPA.

Preparation & Handling Protocol

Solubility Data

| Solvent | Max Solubility | Stability | Notes |

| DMSO | 50 mM | High (Months at -20°C) | Preferred vehicle for mammalian screens. |

| Ethanol | 25 mM | Moderate | Avoid for sensitive reporter assays due to evaporation. |

| Water/PBS | < 1 mM | Low | Requires pH adjustment (NaOH) to dissolve; precipitates at acidic pH. |

Stock Solution Preparation (10 mM)

-

Weighing: Accurately weigh 2.03 mg of this compound (MW: 203.24 g/mol ).

-

Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO. Vortex vigorously for 30 seconds until fully dissolved.

-

Sterilization: Filter through a 0.22

m PTFE syringe filter (nylon filters may bind indoles). -

Aliquot & Storage: Dispense into amber microcentrifuge tubes (light sensitive). Store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol A: Mammalian Reporter Assays (AhR/PXR Activation)

Objective: To quantify receptor activation potency relative to native IPA. Cell Model: Caco-2 (Intestinal epithelial) or HepG2 (Hepatocyte) cells transfected with Luciferase reporter constructs.

Experimental Workflow

-

Seeding: Seed cells at

cells/well in 96-well white-walled plates. Incubate 24h to reach 70% confluency. -

Transfection (Transient):

-

Transfect with pGL4-AhR-Luc (Xenobiotic Response Element) or pGL4-PXR-Luc .

-

Co-transfect with Renilla luciferase for normalization.

-

Incubate 18-24h.

-

-

Treatment:

-

Prepare treatment media (serum-reduced, 0.5% FBS) containing IIBA at concentrations: 0.1, 1, 10, 50, 100

M . -

Controls:

-

Negative: DMSO (0.1% v/v).

-

Positive (AhR): FICZ (100 nM) or I3C.

-

Comparator: Indole-3-propionic acid (IPA) at equimolar concentrations.

-

-

-

Incubation: Treat cells for 24 hours (IIBA) vs 6-12 hours (Standard IPA) to test stability/duration of action.

-

Readout:

-

Lyse cells using Passive Lysis Buffer.

-

Perform Dual-Luciferase assay.

-

Calculate Fold Induction = (Firefly/Renilla)

/ (Firefly/Renilla)

-

Expected Results & Interpretation

-

Stability Effect: IIBA should show a sustained luciferase signal at 24-48h compared to IPA, which may show signal decay due to metabolism.

-

Potency: Due to the methyl group, the EC

may shift slightly right (lower affinity) compared to IPA, but the

Protocol B: Plant Cell Culture (Bioproduction Optimization)

Objective: To induce biomass growth and secondary metabolite accumulation while preventing hyperhydricity (a common issue with standard auxins like IAA). Target: Medicinal plant cell suspensions (e.g., Taxus, Catharanthus).

Media Preparation[1]

-

Basal Medium: Prepare Murashige & Skoog (MS) medium with 3% sucrose.

-

Hormone Addition:

-

Add this compound (IIBA) at 0.01 – 1.0 mg/L (approx. 0.05 – 5

M). -

Note: IIBA is heat stable; it can be added prior to autoclaving, unlike IAA which degrades.

-

-

pH Adjustment: Adjust pH to 5.8 with 1N KOH.

-

Solidification (Optional): Add Gelrite (0.2%) or Agar (0.8%) if using callus culture.

Culture Initiation[1]

-